4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
The compound “4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a type of sulfonamide . Its molecular formula is C17H24N4O7S, with an average mass of 428.462 and a monoisotopic mass of 428.13657 .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C17H24N4O7S/c1-25-10-8-21(9-11-26-2)29(23,24)14-6-4-13(5-7-14)16(22)18-17-20-19-15(28-17)12-27-3/h4-7H,8-12H2,1-3H3,(H,18,20,22)
. The SMILES string is COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)COC
. Physical and Chemical Properties Analysis
The compound has a net charge of 0 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Corrosion Inhibition
- Application : Utilized as a corrosion inhibitor for mild steel in sulfuric acid media. Demonstrated high efficiency, achieving more than 96.19% effectiveness at certain concentrations and temperatures. Its inhibitory behavior was studied through thermodynamic functions, suggesting adsorption on metal surfaces (Bouklah et al., 2006).
Polymer Synthesis
- Application : Incorporated in the synthesis of aromatic polyamides containing s-triazine rings. These polyamides displayed good thermal stability and solubility in polar solvents. Their properties were characterized through various techniques, such as IR and NMR spectroscopy, and thermogravimetry (Sagar et al., 1997).
Organic Light-Emitting Diodes (OLEDs)
- Application : Used in the fabrication of OLEDs. A study focused on a bis(1,3,4-oxadiazole) system for light-emitting diodes, examining its synthesis, structure, and device performance (Wang et al., 2001).
Memory Device Applications
- Application : Explored in the development of triphenylamine-based aromatic polymers for memory devices. The study investigated the linkage effects of different polymer structures on the retention times of the memory devices (Chen et al., 2013).
Antimicrobial Properties
- Application : Synthesized compounds containing 1,3,4-oxadiazole have been evaluated for their antimicrobial activities against various bacteria and fungi. Some compounds demonstrated notable potency against specific microorganisms (Kapadiya et al., 2020).
Nematocidal Activity
- Application : Novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety were synthesized and their nematocidal activities evaluated. Certain compounds showed promising activity against specific nematodes (Liu et al., 2022).
Anticancer Evaluation
- Application : Investigated for its potential anticancer effects. Compounds with 1,3,4-oxadiazole moiety were synthesized and evaluated for their activity against various cancer cell lines. Some compounds showed notable activity against specific cancer types (Salahuddin et al., 2014).
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O6S/c1-30-13-11-26(12-14-31-2)33(28,29)16-9-7-15(8-10-16)19(27)23-21-25-24-20(32-21)17-5-3-4-6-18(17)22/h3-10H,11-14H2,1-2H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOANZVSYMLIEKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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